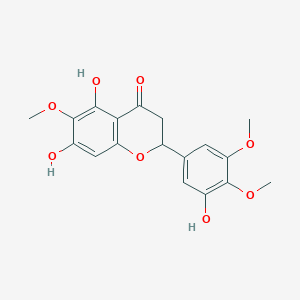

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Description

Flavonoid Subclass Differentiation

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone belongs to the flavone subclass of flavonoids, characterized by its 2-phenylchromen-4-one backbone structure. Flavones represent one of the major subgroups within the broader flavonoid classification system, distinguished by their specific structural features including the absence of a hydroxyl group at the 3-position of the C ring and the presence of a double bond between positions 2 and 3. This compound exemplifies the highly methylated flavones commonly found in Artemisia species, representing a specialized subset of flavonoid natural products.

The structural classification places this compound within the anthoxanthin group, specifically as a member of the flavone family that lacks the 3-hydroxyl functionality characteristic of flavonols. The compound's classification is further refined by its extensive methoxylation pattern, which distinguishes it from more common flavones such as apigenin and luteolin that typically exhibit fewer methoxy substituents. The presence of both hydroxyl and methoxy groups creates a unique substitution pattern that defines this compound's chemical identity within the flavonoid structural hierarchy.

The differentiation from other flavonoid subclasses becomes apparent when examining the structural features that define each category. Unlike flavanones, which lack the double bond between carbons 2 and 3 and possess a ketone functionality, this flavone maintains the characteristic planar structure associated with the flavone backbone. The compound also differs from isoflavones, where the B ring attachment occurs at position 3 rather than position 2 of the C ring, demonstrating the precise structural requirements that define flavonoid subclass membership.

Chemical Nomenclature and Structural Verification

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one. Alternative nomenclature systems provide additional naming conventions, including the descriptor 5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one, which emphasizes the specific hydrogen positioning within the chromene ring system.

The Chemical Abstracts Service registry number 78417-26-2 provides unambiguous identification of this specific compound within chemical databases. Multiple database identifiers confirm the structural identity, including PubChem Compound Identification Number 5496475, ChEBI identifier CHEBI:228841, and Lipid Maps identification number LMPK12111271. These standardized identifiers ensure consistent recognition across different chemical information systems and research platforms.

Structural verification through nuclear magnetic resonance spectroscopy has confirmed the molecular architecture and substitution pattern. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for three distinct methoxy groups appearing as singlets at chemical shifts of 3.94, 3.87, and 3.86 parts per million. Aromatic proton signals demonstrate the expected pattern for the highly substituted flavone structure, with singlets at 6.40 and 6.54 parts per million corresponding to specific hydrogen atoms on the A and C rings respectively.

| Database | Identifier | Type |

|---|---|---|

| PubChem | 5496475 | Compound ID |

| ChEBI | CHEBI:228841 | Chemical Entity ID |

| Lipid Maps | LMPK12111271 | Lipid Classification |

| Chemical Abstracts Service | 78417-26-2 | Registry Number |

| Metabolomics Workbench | 24354 | Metabolite ID |

Molecular Formula and Weight

The molecular formula C18H16O8 defines the elemental composition of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, indicating eighteen carbon atoms, sixteen hydrogen atoms, and eight oxygen atoms. The molecular weight calculation yields 360.31 grams per mole, providing essential information for analytical chemistry applications and quantitative analysis protocols. This molecular weight places the compound within the typical range for highly substituted flavonoids, reflecting the additional mass contributed by the three methoxy substituents.

The degree of unsaturation calculation based on the molecular formula reveals the presence of eleven double bond equivalents, consistent with the flavone structural framework that includes the chromene ring system and the attached phenyl substituent. The oxygen content of eight atoms reflects the presence of three hydroxyl groups, three methoxy groups, one ether linkage within the chromene ring, and one carbonyl group, accounting for all oxygen atoms within the molecular structure.

Elemental analysis data supports the molecular formula assignment, with calculated percentages of carbon at 60.00 percent, hydrogen at 4.48 percent, and oxygen at 35.52 percent. These values align with expected compositions for methylated flavonoids and provide verification of the proposed molecular structure. The molecular formula also enables calculation of various molecular descriptors used in computational chemistry and structure-activity relationship studies.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C18H16O8 | - |

| Molecular Weight | 360.31 | g/mol |

| Carbon Content | 60.00 | % |

| Hydrogen Content | 4.48 | % |

| Oxygen Content | 35.52 | % |

| Double Bond Equivalents | 11 | - |

Historical Context in Flavonoid Research

The discovery and characterization of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone represents a significant contribution to the understanding of methylated flavonoids in Artemisia species. Early phytochemical investigations of Artemisia frigida led to the first isolation and structural determination of this compound, establishing its role as a characteristic secondary metabolite of this plant species. The compound was initially identified alongside other methylated flavones, contributing to the growing recognition of structural diversity within the flavonoid family.

Historical development of flavonoid research provides context for understanding the significance of this particular compound within the broader field of natural products chemistry. The term "flavonoid" was proposed in 1949 by scientist Geissman, more than a century after the isolation of the first flavonoid quercetin. This historical framework demonstrates how the identification of specialized compounds like 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone continues the tradition of expanding knowledge about plant secondary metabolite diversity.

The compound's identification in multiple Artemisia species, including Artemisia frigida, Artemisia ludoviciana, and Artemisia kermanensis, has contributed to understanding of chemotaxonomic relationships within the genus. Research conducted in 1981 by Liu and colleagues first documented the presence of this compound in Artemisia frigida, establishing a foundation for subsequent phytochemical investigations. This work represented early efforts to systematically characterize the methylated flavonoid content of Artemisia species, contributing to broader understanding of secondary metabolite patterns in the Asteraceae family.

Recent advances in analytical methodology have enabled more precise structural characterization and quantitative analysis of this compound. Modern techniques including ultra-high-performance liquid chromatography coupled with mass spectrometry have improved the ability to identify and quantify methylated flavonoids in complex plant extracts. These technological developments have facilitated renewed interest in the compound and its occurrence across different plant species, supporting ongoing research into the biological significance of methylated flavonoids in plant metabolism and defense mechanisms.

Properties

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSHCGCQPCGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Sources

This compound has been isolated from various plants, including Artemisia argyi and Mimosa rubicaulis. The process typically involves:

- Extraction : The plant material is homogenized and extracted using solvents such as ethyl acetate, methanol, or a combination of both.

- Chromatographic Purification :

- The crude extract is subjected to column chromatography using silica gel or Sephadex LH-20.

- Elution solvents include mixtures of methanol and dichloromethane or hexane with increasing proportions of ethyl acetate.

- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and confirm the presence of the target compound.

Example Protocol

- Artemisia argyi leaves are dried and powdered.

- The powdered material is extracted with ethyl acetate and methanol (9:1).

- The combined extracts are evaporated to dryness.

- The residue is purified using silica gel chromatography with hexane:ethyl acetate (50:50) as the eluent.

- Fractions containing the compound are identified via TLC and NMR.

Chemical Synthesis

General Approach

Chemical synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone involves:

- Starting Materials : Phenolic precursors with hydroxy and methoxy groups.

- Reactions :

- Methylation of hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions.

- Cyclization reactions to form the flavanone backbone using acidic or catalytic conditions.

- Purification : Recrystallization or chromatographic techniques to isolate the pure compound.

Challenges

The synthesis requires precise control over reaction conditions to prevent over-methylation or side reactions. Additionally, achieving regioselectivity in hydroxylation and methylation steps can be complex.

Preparation Data Summary

| Step | Methodology | Solvents/Reagents Used | Analytical Techniques for Confirmation |

|---|---|---|---|

| Extraction | Homogenization and solvent extraction | Ethyl acetate, methanol | TLC, NMR |

| Chromatography | Column chromatography on silica gel or Sephadex LH-20 | Methanol:dichloromethane; hexane:ethyl acetate | TLC |

| Synthesis | Methylation followed by cyclization | Methyl iodide/dimethyl sulfate; acidic catalysts | NMR, HPLC |

Key Considerations

- Solubility : The compound is soluble in organic solvents such as DMSO and methanol but insoluble in water.

- Storage : It should be stored in a desiccated environment at -20°C to maintain stability.

- Yield Optimization : Repeated purification steps may be necessary to achieve high purity due to the complexity of natural extracts.

Chemical Reactions Analysis

Types of Reactions

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids.

Substitution: Alkylated or acylated flavonoids.

Scientific Research Applications

Neuroprotective Effects

1. Alzheimer’s Disease Research:

Recent studies have highlighted the neuroprotective properties of 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavanone (TTF) against amyloid beta-induced neurotoxicity. In vitro experiments demonstrated that TTF effectively prevents neuronal cell death caused by amyloid beta protein, a significant contributor to Alzheimer's disease. The compound also reduced intracellular reactive oxygen species (ROS) accumulation and inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically SAPK/JNK and ERK 1/2, which are involved in cell signaling pathways related to stress responses and apoptosis .

Anticancer Properties

2. Cytotoxicity in Cancer Cells:

The compound has shown promising results in inducing apoptosis in various cancer cell lines. In studies involving MCF-7 breast cancer cells, TTF exhibited cytotoxic effects at concentrations of 650 µg/mL, leading to approximately 33% apoptosis. This suggests its potential as an anti-cancer agent . Additionally, the compound's ability to induce apoptosis was noted to be significant compared to other flavonoids tested .

| Cell Line | Concentration (µg/mL) | Apoptosis (%) | Survival (%) |

|---|---|---|---|

| MCF-7 | 650 | 33 | 63 |

| MCF-7 | 2900 | 25 | 59 |

Antioxidant Activity

3. Free Radical Scavenging:

this compound has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which contributes to its neuroprotective and cytotoxic effects. The antioxidant activity is crucial for mitigating oxidative stress-related damage in cells, making it a candidate for further research in aging and degenerative diseases .

Potential Pharmaceutical Applications

4. Development as a Pharmaceutical Product:

Given its diverse biological activities, there is potential for developing TTF into a pharmaceutical product. Its efficacy in protecting neuronal cells and inducing apoptosis in cancer cells positions it as a candidate for drug formulation targeting neurodegenerative diseases and cancers .

Mechanism of Action

The mechanism of action of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Flavonoid Family

Flavonoids share a common C6-C3-C6 backbone but differ in oxidation states and substituent patterns. Below is a comparative analysis of key analogues:

Key Structural Differences :

- C-Ring Saturation: The target compound is a flavanone (saturated C-ring), whereas eupatilin is a flavone (C2–C3 double bond). This difference impacts bioactivity; flavanones are generally less planar and exhibit distinct pharmacokinetic properties .

- Substituent Positions : Methoxy groups at 6,4',5' (target) vs. 3',4',6 (eupatilin) influence antioxidant capacity. Methoxy groups enhance lipophilicity, affecting membrane permeability .

Antioxidant Activity

- Target Compound : Demonstrates moderate antioxidant activity in Aerva javanica extracts, likely due to the 3'-OH group, which donates hydrogen atoms to neutralize radicals .

- Eupatilin : Exhibits stronger antioxidant effects, attributed to the flavone structure’s conjugated double bond system, which stabilizes free radicals .

Anti-Inflammatory Activity

- Eupatilin : Well-documented for inhibiting NF-κB and COX-2 pathways, making it clinically relevant for treating inflammatory diseases .

Stability Under Thermal Stress

Ecological and Pharmacological Sources

Biological Activity

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (also known as 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone) is a flavonoid compound that has garnered attention due to its potential biological activities. This article reviews its cytotoxic, apoptotic, antioxidant, and antimicrobial properties based on diverse research findings.

Chemical Structure and Sources

The compound has been isolated from various plant species, including Mimosa rubicaulis and Artemisia herba-alba. Its structure features multiple hydroxyl and methoxy groups that contribute to its biological activity. The molecular formula is C₁₅H₁₄O₇, and it belongs to the flavonoid class of polyphenolic compounds.

Cytotoxic and Apoptotic Effects

Recent studies have demonstrated significant cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cytotoxicity in MCF-7 Cells : In a study assessing the effects on breast cancer cells (MCF-7), treatment with 650 µg/mL of the compound resulted in 33% apoptosis. This indicates a notable ability to induce programmed cell death in cancerous cells .

- Comparison with Other Flavonoids : When compared to other flavonoids like apigenin and eupatorin, the trihydroxyflavanone exhibited substantial anti-proliferative properties. Apigenin showed effects at 40 µM concentration on ovarian cancer cells while eupatorin had an IC50 of 0.5 µM against MDA-MB-468 cells .

The following table summarizes the apoptotic effects observed in different studies:

| Compound | Cell Line | Concentration | Apoptosis (%) |

|---|---|---|---|

| This compound | MCF-7 | 650 µg/mL | 33 |

| Compound 3 (1-acetoxy-3,7-dimethyl-7-hydroxy-octa-2E,5E-dien-4-one) | MCF-7 | 28 µM | 36 |

| Apigenin | A2780 | 40 µM | Induced G2/M arrest |

| Eupatorin | MDA-MB-468 | 0.5 µM | Inhibited growth |

Antimicrobial Activity

Flavonoids are known for their antimicrobial properties against a variety of pathogens. Although direct studies on the antimicrobial activity of this compound are sparse, its structural analogs have demonstrated effectiveness against both bacterial and fungal strains:

- Potential Targets : Flavonoids can disrupt bacterial cell walls or inhibit nucleic acid synthesis. They also exhibit synergistic effects when combined with other antimicrobial agents .

Case Studies and Research Findings

- Study on Cytotoxic Effects : A study isolated this compound from Artemisia kermanensis and evaluated its cytotoxicity against several cancer cell lines. The findings indicated significant apoptotic activity at varying concentrations .

- Isolation from Mimosa rubicaulis : Another study detailed the isolation and characterization of this flavonoid glycoside from Mimosa rubicaulis, reinforcing its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the extraction and purification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from plant sources like Artemisia frigida?

- Answer : Use methanol or ethanol-based solvent systems for initial extraction, followed by sequential chromatographic techniques. For purification, employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) and confirm purity via HPLC (>95%) . For structural validation, combine UV-Vis spectroscopy (to detect flavonoid absorption bands at ~280 nm and ~340 nm) with LC-MS (to confirm molecular mass: m/z 360.31) .

Q. How is the structural elucidation of this compound performed?

- Answer : Use a combination of H and C NMR to assign hydroxyl and methoxy groups. Key signals include aromatic protons in the 6.5–7.5 ppm range and methoxy groups at ~3.8 ppm. Cross-validate with 2D NMR (COSY, HSQC) and compare retention times with authenticated standards via HPLC .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?

- Answer : Use lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages to measure nitric oxide (NO) inhibition. Pair this with Western blotting to assess p38 MAPK phosphorylation. Include dose-response curves (e.g., 10–100 μM) and validate specificity with p38 inhibitors (e.g., SB203580) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activities of this compound across studies?

- Answer : Discrepancies may arise from assay variability (e.g., ORAC vs. DPPH) or cell models. Standardize protocols using the same antioxidant assay (e.g., ORAC with Trolox equivalents) and control for compound stability (e.g., light exposure, pH). Compare results with structurally similar flavanones like naringenin .

Q. What experimental strategies can clarify conflicting data on its mechanism of action in signaling pathways (e.g., p38 MAPK vs. ERK/CREB)?

- Answer : Use pathway-specific inhibitors (e.g., U0126 for ERK) and siRNA knockdown in relevant cell lines. Perform phospho-proteomic profiling to map activation kinetics. Cross-validate findings in primary cells or ex vivo models to exclude cell-line artifacts .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this flavanone?

- Answer : Synthesize analogs with modified hydroxyl/methoxy groups (e.g., 5-demethoxy or 4'-methyl derivatives). Test their anti-inflammatory/antioxidant activities in parallel. Use molecular docking to predict interactions with targets like p38 MAPK or Keap1-Nrf2 .

Q. What in vivo models are appropriate for validating its pharmacokinetics and therapeutic efficacy?

- Answer : Use murine models of inflammation (e.g., carrageenan-induced paw edema) or oxidative stress (e.g., paraquat-induced lung injury). Measure plasma half-life via LC-MS/MS and tissue distribution. Adjust dosing based on bioavailability studies (e.g., 10–50 mg/kg, oral or i.p.) .

Q. How do variations in plant sources (e.g., Artemisia argyi vs. A. frigida) affect the compound’s metabolite profile and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.